1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
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Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocyclic compound where the heteroatom is sulfur . Phenyl groups are common in organic chemistry, essentially a benzene ring minus a hydrogen atom. Bipyrazol is a dimer of pyrazol, which is a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without specific information or a provided structure, it’s difficult to give a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting/boiling points, and reactivity .Scientific Research Applications
Oxidative Annulation Methodology
A study explored a photoinduced direct oxidative annulation methodology to synthesize highly functionalized polyheterocyclic compounds, including 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones and 1-(5-hydroxyfuran/thieno/pyrrolo[3,2-e]benzofuran-4-yl)ethanones, through a transition-metal-free process. This method could be relevant for the synthesis of compounds with similar structures to the one of interest, highlighting the utility of photochemical approaches in constructing complex heterocyclic frameworks without the need for metal catalysts or external oxidants (Jin Zhang et al., 2017).
Antimicrobial Activity
Another study conducted a one-pot multicomponent synthesis of 3′,5-diaryl-1′-phenyl-3,4-dihydro-1′H,2H-3,4′-bipyrazoles, evaluating their in vitro antibacterial activity against various bacterial strains. This research suggests the potential for developing antimicrobial agents from similar heterocyclic compounds, indicating the relevance of such structures in the search for new therapeutic agents (D. Ashok et al., 2014).
Molecular Docking and Antibacterial Activity
A study on novel synthesized pyrazole derivatives, including compounds structurally related to the one of interest, assessed their antimicrobial susceptibility. The research found that substitutions on the compounds affected their activity against Gram-positive and Gram-negative bacteria. Additionally, molecular docking was used to explore the binding interactions of these compounds with bacterial proteins, offering insights into their potential mechanisms of action (A. B. S. Khumar et al., 2018).
Synthesis and Characterization of Heterocyclic Compounds
Research focused on the synthesis and characterization of various heterocyclic compounds with potential antimicrobial activity demonstrates the versatility of such structures in medicinal chemistry. Compounds with furan and thiophene moieties, similar to the compound of interest, were synthesized and evaluated for their antimicrobial properties, highlighting the broad applicability of these heterocyclic frameworks in developing new therapeutic agents (M. Mathew et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[5-(furan-2-yl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S/c1-15(27)26-19(13-18(23-26)20-9-5-11-28-20)17-14-25(16-7-3-2-4-8-16)24-22(17)21-10-6-12-29-21/h2-12,14,19H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYORJZGRXKDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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